tert-butyl N-(1-carbamoylpropyl)carbamate
Description
Significance of Boc-Protected Amines and Amides in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection strategy for amines, converting them into less reactive carbamates. total-synthesis.com This protection is crucial in complex syntheses to prevent the nucleophilic and basic nature of amines from interfering with desired chemical transformations. nbinno.com The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jk-sci.comorganic-chemistry.org
One of the primary advantages of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and resistant to catalytic hydrogenation that cleaves the benzyloxycarbonyl (Cbz) group. total-synthesis.com This orthogonality is a critical feature in synthetic planning, allowing for the selective deprotection of different functional groups within the same molecule.
The removal of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an organic solvent. wikipedia.orgchemistrysteps.com The mechanism of deprotection involves the protonation of the carbamate (B1207046), leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. jk-sci.com This clean decomposition into volatile byproducts simplifies the purification process.
The utility of Boc-protected amines and amides is particularly evident in solid-phase peptide synthesis (SPPS), where they are used to protect the α-amino group of amino acids during peptide chain elongation. nbinno.com Beyond peptide synthesis, Boc-protected amines are integral intermediates in the synthesis of a vast array of pharmaceuticals and natural products. nbinno.com
Role of tert-butyl N-(1-carbamoylpropyl)carbamate as a Synthetic Precursor and Chiral Building Block
While specific research on this compound is not extensively documented, its structure suggests a significant role as a chiral building block in asymmetric synthesis. The "(1-carbamoylpropyl)" portion of the molecule is derived from 2-aminobutanamide (B112745), which possesses a stereocenter at the α-carbon. The presence of the Boc protecting group on the nitrogen atom makes it an ideal precursor for the introduction of this chiral moiety into larger molecules.
Chiral α-amino amides and their derivatives are important structural motifs in many biologically active compounds. rsc.org The synthesis of enantiomerically pure α-amino acids and their derivatives is a major focus in organic synthesis. researchgate.netacs.org Compounds like this compound serve as valuable synthons, providing a pre-defined stereochemistry that can be carried through a synthetic sequence.
The use of such chiral building blocks circumvents the need for challenging enantioselective steps later in a synthesis. By starting with an enantiomerically pure building block, chemists can ensure the stereochemical integrity of the final product. The carbamoyl (B1232498) group (amide) and the protected amine offer multiple points for further functionalization, allowing for the construction of diverse and complex molecular architectures.
Overview of Research Trajectories for Carbamate-Functionalized Compounds
The carbamate functional group is a key structural element in a wide array of pharmaceuticals and bioactive molecules. cancer.govnih.gov Consequently, research into carbamate-functionalized compounds is a vibrant and evolving field. One major research trajectory focuses on the use of carbamates as peptide bond surrogates in medicinal chemistry. nih.govacs.org Replacing a native amide bond with a carbamate linkage can enhance a peptide's metabolic stability and ability to permeate cell membranes. nih.gov
Furthermore, the carbamate moiety itself can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, making it an important pharmacophore. nih.govacs.org This has led to the design and synthesis of numerous carbamate-containing drugs with a broad range of therapeutic applications, including anticancer, antimicrobial, and central nervous system-acting agents. researchgate.netresearchgate.net
Another significant area of research involves the use of carbamates in prodrug design. nih.govacs.org A carbamate linkage can be engineered to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action. This approach can improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and duration of action.
The development of novel synthetic methodologies for the formation of carbamates also continues to be an active area of investigation. cancer.gov This includes the use of new reagents and catalytic systems to create carbamate bonds under milder and more efficient conditions.
Chemical Compound Information
| Compound Name |
| This compound |
| Di-tert-butyl dicarbonate |
| Trifluoroacetic acid |
| 2-aminobutanamide |
| Fluorenylmethyloxycarbonyl |
| Benzyloxycarbonyl |
Summary of Key Reagents and Groups
| Reagent/Group | Abbreviation | Role in Synthesis |
| tert-butoxycarbonyl | Boc | Amine protecting group |
| Di-tert-butyl dicarbonate | Boc Anhydride (B1165640) | Reagent for Boc protection |
| Trifluoroacetic acid | TFA | Reagent for Boc deprotection |
| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile amine protecting group |
| Benzyloxycarbonyl | Cbz | Amine protecting group removed by hydrogenation |
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJRTUVSGNZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl N 1 Carbamoylpropyl Carbamate and Its Analogs
Direct Synthesis Approaches for tert-butyl N-(1-carbamoylpropyl)carbamate
Direct synthesis focuses on the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of a pre-existing amino group in the parent molecule, 2-aminobutanamide (B112745).
Strategies for Carbamate (B1207046) Formation
The formation of the carbamate linkage is most commonly achieved via the reaction of an amine with an activated carbonyl species. The tert-butoxycarbonyl group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions. mdpi.comnih.gov
The principal reagent for this transformation is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) (Boc₂O). mdpi.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process is versatile and can be performed under flexible reaction conditions, often achieving high yields. nih.gov The reaction is typically conducted in solvents like water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or mixtures thereof, in the presence of a base. nih.gov Common bases include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). nih.govorgsyn.org
The general mechanism for Boc protection is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks a carbonyl group of the Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly formed positively charged amine, driving the reaction to completion. rsc.org
Table 1: Common Reagents and Conditions for Boc Protection
| Reagent | Base | Solvent(s) | Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Water/Dioxane | Room Temp |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | THF, Acetonitrile | Room Temp |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, CH₂Cl₂ | Room Temp |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/THF | Room Temp |
Amino Acid Derivatization for Boc Protection
The direct synthesis of this compound involves the N-tert-butoxycarbonylation of 2-aminobutanamide. This procedure is a standard method for protecting the α-amino group of amino acid amides.
In a typical procedure, 2-aminobutanamide is dissolved in a suitable solvent, such as a mixture of dioxane and water. A base, commonly sodium bicarbonate or sodium hydroxide, is added to neutralize the resulting acidic byproduct and to facilitate the reaction. nih.gov Di-tert-butyl dicarbonate is then added to the solution. The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by techniques like thin-layer chromatography (TLC). The Boc-protected product can then be isolated through standard workup procedures, such as extraction and crystallization. The use of catalyst-free conditions in water has also been reported as an environmentally benign method for the N-tert-butoxycarbonylation of amines, yielding the desired products chemoselectively and avoiding side products like isocyanates or ureas. nih.gov
Indirect Synthesis via Precursors and Post-Modification
Indirect synthetic routes involve the formation of the carbamate functionality from precursors through molecular rearrangements or by building the molecule through carboxylation and amination steps.
Curtius Rearrangement Strategies in Carbamate Synthesis
The Curtius rearrangement is a powerful method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. researchgate.net This reaction can be adapted for a one-pot synthesis of tert-butyl carbamates from carboxylic acids.
This process begins with the conversion of a carboxylic acid, such as 2-((tert-butoxycarbonyl)amino)butanoic acid's corresponding carboxylic acid precursor, into an acyl azide (B81097). A modern approach allows for the in-situ formation of the acyl azide from the carboxylic acid using di-tert-butyl dicarbonate and sodium azide. rsc.org The acyl azide then undergoes a thermal or photochemically induced rearrangement, losing nitrogen gas to form an isocyanate. researchgate.netorganic-chemistry.org In the presence of tert-butanol (B103910) (often generated in situ from the di-tert-butyl dicarbonate), the isocyanate is trapped to form the desired tert-butyl carbamate. rsc.orgorgsyn.org
The efficiency of this one-pot process can be enhanced by the use of catalysts. For instance, zinc(II) triflate in the presence of tetrabutylammonium (B224687) bromide has been shown to facilitate the Curtius rearrangement and subsequent trapping of the isocyanate at low temperatures, providing high yields of the Boc-protected amine. rsc.orgacsgcipr.org This method is compatible with a variety of functional groups. acsgcipr.org
Table 2: Key Steps in One-Pot Curtius Rearrangement for Boc-Carbamate Synthesis
| Step | Transformation | Reagents | Key Intermediate |
|---|---|---|---|
| 1 | Carboxylic Acid Activation | Di-tert-butyl dicarbonate, Sodium Azide | Acyl Azide |
| 2 | Rearrangement | Heat or Catalyst (e.g., Zn(OTf)₂) | Isocyanate |
| 3 | Trapping | tert-Butanol (in situ) | tert-Butyl Carbamate |
Amination and Carboxylation Routes to Carbamates
Carbamates can be synthesized through the coupling of an amine, a carbon dioxide source, and an alkylating agent. This approach builds the carbamate functionality directly from basic components. A notable method is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgresearchgate.net
This reaction is typically performed in the presence of a base, such as cesium carbonate, and a catalyst like tetrabutylammonium iodide (TBAI). organic-chemistry.org The amine first reacts with CO₂ to form a carbamic acid or carbamate salt. This intermediate is then alkylated by the alkyl halide to yield the final carbamate product. This method offers mild reaction conditions and can prevent the overalkylation of the amine. organic-chemistry.org More recent protocols have focused on continuous-flow processes for the synthesis of carbamates from amines, alkyl halides, and CO₂ using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can reduce reaction times significantly. rsc.org
Alkylation Reactions Utilizing Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). google.com This methodology can be applied to the synthesis of carbamate analogs through alkylation.
In the context of synthesizing analogs of this compound, a precursor carbamate with an N-H bond could be alkylated. Phase-transfer catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of an anionic species (e.g., a deprotonated carbamate) from an aqueous or solid phase into an organic phase where it can react with an alkylating agent. organic-chemistry.org
For example, a related carbamate could be deprotonated by a strong base (like potassium hydroxide) in a two-phase system. The resulting anion forms an ion pair with the quaternary ammonium cation of the catalyst and is transported into the organic phase containing an alkyl halide. Subsequent nucleophilic substitution yields the N-alkylated carbamate. A patent describes a phase transfer catalyzed alkylation of a serine-derived tert-butyl carbamate derivative using tetrabutylammonium bromide, potassium hydroxide, and dimethyl sulfate (B86663) as the alkylating agent. This demonstrates the utility of PTC in modifying carbamate structures. The use of TBAB has also been noted to have a positive influence on reaction yields in carbamate synthesis from CO₂. rsc.org
Asymmetric Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers of a molecule can exhibit distinct biological activities. Asymmetric synthesis provides pathways to produce these specific stereoisomers, often employing chiral starting materials or stereoselective reactions.
A foundational strategy in asymmetric synthesis is the use of a "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. For the synthesis of chiral carbamate derivatives, protected amino acids are exemplary chiral building blocks. nih.gov By starting with a precursor of a known absolute configuration, the chirality can be transferred to the final product.
A relevant example is the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a derivative of tert-butyl carbamate. google.com This process begins with N-BOC-D-serine, a protected form of the natural amino acid D-serine. google.com The N-BOC-D-serine is first converted into a mixed anhydride using isobutyl chloroformate, with N-methylmorpholine acting as a base. google.com This activated intermediate then undergoes a condensation reaction with benzylamine (B48309) to yield the desired chiral carbamate product. google.com This method effectively preserves the stereochemical integrity of the original D-serine, leading to the enantiopure (R)-configured product. google.com
Similarly, other protected α-amino acids, such as BOC-protected methionine, can be converted into α-diazoketones through methods like the Arndt-Eistert synthesis, providing versatile chiral intermediates for producing enantiomerically pure compounds. nih.gov
Table 1: Examples of Chiral Precursors in Asymmetric Synthesis
| Chiral Precursor | Synthetic Application |
| N-BOC-D-serine | Synthesis of (R)-configured tert-butyl carbamate derivatives. google.com |
| BOC-protected methionine | Used to generate chiral α-diazoketones for further transformations. nih.gov |
| (R)-(+)-1-Phenylethylamine | Can be used as a chiral auxiliary or resolving agent. |
| Chiral Alcohols | Key building blocks for synthesizing various high-value chiral compounds. |
Beyond using chiral precursors, enantiopure compounds can be synthesized through reactions that selectively create one stereoisomer over another. This is often achieved using chiral catalysts or auxiliaries that influence the transition state of a reaction.
In the field of asymmetric catalysis, the structure of both the catalyst and the substrate can be fine-tuned to achieve high levels of enantioselectivity. nih.govchemrxiv.org For instance, in the synthesis of axially chiral C-N atropisomers, modifications to a carbamate leaving group on the substrate were shown to significantly impact the enantiomeric ratio (er) of the product. chemrxiv.org In one study, homologating a methyl carbamate to an ethyl carbamate improved the enantiomeric ratio from 17:83 to 14:86. chemrxiv.org Further homologation to a propyl carbamate, however, led to a decrease in reaction conversion without improving selectivity. chemrxiv.org
This highlights a key principle in asymmetric synthesis: subtle steric and electronic modifications can have profound effects on the stereochemical outcome of a reaction. The catalyst's role is to create a chiral environment that preferentially stabilizes the transition state leading to one enantiomer. The interplay between the substrate's structure, such as the size of the tert-butyl group, and the catalyst's design is crucial for achieving high efficiency and enantioinduction. nih.gov
Table 2: Effect of Substrate Modification on Enantioselectivity
| Substrate Carbamate Group (R) | Conversion (%) | Enantiomeric Ratio (er) |
| Methyl | 100 | 17:83 |
| Ethyl | 100 | 14:86 |
| Propyl | 77 | 16:84 |
Data derived from a study on asymmetric synthesis of atropisomers, illustrating the principle of enantioselective transformation. chemrxiv.org
Sustainable and Green Chemistry Methodologies in Carbamate Synthesis
Modern synthetic chemistry places increasing emphasis on developing sustainable and environmentally benign processes. Green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions, are being applied to the synthesis of carbamates.
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.orgionike.com In carbamate synthesis, ILs can serve as effective catalysts, often enabling reactions under milder conditions or with higher selectivity. researchgate.net
One innovative approach involves the direct synthesis of carbamates from an amine, carbon dioxide (CO2), and a silicate (B1173343) ester, using a superbase-derived protic ionic liquid, [DBUH][OAc], as a catalyst. rsc.orgresearchgate.netsemanticscholar.org This method utilizes CO2, a greenhouse gas, as a C1 building block. researchgate.net The reaction, performed in acetonitrile at 150 °C with a 10 mol% catalyst loading, can achieve up to a 96% yield of the desired carbamate. rsc.orgresearchgate.net The ionic liquid is believed to facilitate the reaction by activating the amine through hydrogen bonding interactions. rsc.orgresearchgate.net
Other studies have demonstrated the use of imidazolium-derived ionic liquids to catalyze the reaction between amines and dialkylcarbonates, yielding carbamates with 100% selectivity. researchgate.net DFT calculations suggest that the acidic proton of the imidazolium (B1220033) cation interacts with the dimethylcarbonate, increasing its nucleophilicity and thereby catalyzing the reaction. researchgate.net Furthermore, -SO3H-functionalized ionic liquids have proven to be highly active and reusable catalysts for synthesizing carbamates from aliphatic amines and dimethyl carbonate. ionike.com
Table 3: Ionic Liquid Systems for Carbamate Synthesis
| Ionic Liquid Catalyst | Reactants | Key Features |
| [DBUH][OAc] | Amine, CO2, Silicate Ester | Direct synthesis from CO2; up to 96% yield. rsc.orgresearchgate.net |
| Imidazolium-derived ILs | Amine, Dimethylcarbonate | 100% selectivity; catalyst is reusable. researchgate.net |
| -SO3H-functionalized IL | Aliphatic Amine, Dimethylcarbonate | High conversion and selectivity (95%); catalyst is separable and reusable. ionike.com |
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave irradiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The rapid and uniform heating provided by microwaves can accelerate reaction rates significantly. nih.gov
While direct literature on the microwave-assisted synthesis of this compound is limited, the principles have been successfully applied to analogous structures. For example, the synthesis of N₁,N₄-substituted thiosemicarbazones, which involves the reaction of thiosemicarbazide (B42300) intermediates with aldehydes, demonstrates the power of this technique. nih.gov Using microwave irradiation, the reaction time was reduced from 480 minutes under traditional conditions to just 3 minutes under solvent-free conditions, or 20-40 minutes in ethanol, while still providing satisfactory yields and high-purity products. nih.gov These results strongly suggest that microwave-assisted methods could be adapted for the efficient and rapid synthesis of carbamates, offering a significant improvement in terms of energy consumption and process time.
Reactivity and Chemical Transformations of Tert Butyl N 1 Carbamoylpropyl Carbamate
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in tert-butyl N-(1-carbamoylpropyl)carbamate—namely the N-H of the carbamate (B1207046), the primary amide, and the C-H bonds of the propyl side chain—allows for a variety of regioselective and chemoselective reactions.
Chemoselectivity is often demonstrated in reactions that differentiate between the N-Boc protected amine and the primary amide. For instance, the N-Boc group is stable to most nucleophiles and bases, allowing for reactions to occur at other sites without its removal. organic-chemistry.org In contrast, the primary amide can undergo reactions such as hydrolysis or reduction under specific conditions. nih.gov
Regioselective transformations can be achieved by targeting specific C-H bonds. For example, palladium-catalyzed C-H arylation of thioamides derived from N-Boc protected amines has been shown to occur with high regioselectivity at the α-methylene C-H bonds. nih.gov While this has been demonstrated on related systems, it suggests the potential for similar regioselective functionalization of the propyl side chain in this compound. Furthermore, photochemical amination of Boc-protected amines has shown regioselectivity for the methyl position in unsymmetrical amides, even in the presence of more stable benzylic carbons, highlighting the influence of steric factors. nih.gov
Deprotection Strategies for the N-Boc Group
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in synthetic organic chemistry, particularly in peptide synthesis. A variety of methods have been developed to achieve this deprotection, offering a range of conditions to suit the sensitivity of the substrate.
Acid-mediated cleavage is the most common method for the deprotection of N-Boc groups. organic-chemistry.org The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine. youtube.com
The formation of the tert-butyl cation can lead to side reactions, particularly with nucleophilic residues such as tryptophan and methionine in peptide synthesis. To prevent these undesired alkylations, scavengers are often added to the reaction mixture. Common scavengers include triethylsilane, thioanisole, and water, which act by trapping the tert-butyl cation. thermofisher.com
| Acid Reagent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (B109758) (DCM) | Common in solid-phase peptide synthesis. ub.edu |
| Hydrochloric acid (HCl) | 4M in Dioxane or Ethyl Acetate | Often used for deprotection in solution-phase synthesis. reddit.com |
| Phosphoric Acid | Aqueous solution | A milder and environmentally benign alternative. |
To accommodate substrates that are sensitive to strong acids, several alternative methods for N-Boc deprotection have been developed.
Thermal Deprotection: The N-Boc group can be removed by heating, typically at temperatures above 150°C. acsgcipr.org This method is advantageous as it avoids the use of acidic reagents. The mechanism is believed to involve the fragmentation of the carbamate to form the amine, isobutylene, and carbon dioxide. acsgcipr.org Continuous flow technology has been employed to achieve efficient thermal deprotection at elevated temperatures and pressures. nih.gov
Enzymatic Deprotection: While less common for the N-Boc group, enzymatic methods offer high selectivity under mild conditions. Lipases, for instance, have been used in the direct amidation of amino acids, suggesting their potential applicability in the selective cleavage of carbamate bonds under specific conditions. acs.org
Lewis Acid-Catalyzed Deprotection: Lewis acids such as iron(III) chloride, aluminum chloride, and zinc bromide can mediate the cleavage of the N-Boc group. acsgcipr.orgsemanticscholar.org The mechanism is analogous to acid-mediated deprotection, involving coordination of the Lewis acid to the carbamate carbonyl, followed by fragmentation. acsgcipr.org This method can be advantageous when other acid-sensitive groups are present in the molecule. acsgcipr.org
| Deprotection Method | Reagents/Conditions | Key Features |
| Thermal | High temperature (e.g., 150-270°C) | Avoids acidic reagents; can be performed in various solvents. nih.govacsgcipr.org |
| Enzymatic | Specific enzymes (e.g., lipases) | High selectivity under mild, near-neutral pH conditions. |
| Lewis Acid-Catalyzed | FeCl₃, AlCl₃, ZnBr₂, etc. | Can offer selectivity in the presence of other acid-labile groups. acsgcipr.orgsemanticscholar.org |
In the synthesis of complex molecules such as peptides, the use of orthogonal protecting groups is crucial. nih.gov Orthogonal protecting groups can be removed under distinct conditions without affecting each other. The N-Boc group is a key component of one of the major orthogonal strategies in solid-phase peptide synthesis (SPPS). nih.govbiosynth.com
The most common orthogonal partner to the Boc group is the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is acid-labile, while the Fmoc group is base-labile (typically removed with piperidine). biosynth.com This orthogonality allows for the selective deprotection of the N-terminal amino group for peptide chain elongation while side-chain protecting groups (often based on benzyl (B1604629) or tert-butyl ethers and esters, which are also acid-labile but require stronger acids for removal than Boc) remain intact. peptide.com
Another protecting group that is orthogonal to the N-Boc group is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenolysis. rsc.org This allows for a three-dimensional orthogonal strategy when combined with a base-labile group.
| Protecting Group | Cleavage Condition | Orthogonal To |
| N-Boc | Mild Acid (e.g., TFA) | Fmoc (base-labile), Cbz (hydrogenolysis) biosynth.comrsc.org |
| Fmoc | Base (e.g., Piperidine) | N-Boc (acid-labile), Cbz (hydrogenolysis) biosynth.com |
| Cbz | Catalytic Hydrogenolysis | N-Boc (acid-labile), Fmoc (base-labile) rsc.org |
Reactions Involving the Carbamate Moiety
Beyond deprotection, the carbamate moiety of this compound can undergo other chemical transformations.
While the N-Boc group is generally stable to basic conditions, under forcing conditions such as refluxing with an aqueous base, the carbamate can undergo hydrolysis. researchgate.net This process would lead to the formation of the corresponding amine, carbon dioxide, and tert-butanol (B103910). The stability of the N-Boc group to hydrolysis under mild basic conditions is a key feature that allows for its use in conjunction with base-labile protecting groups like Fmoc. organic-chemistry.org
Carbamide and Urea (B33335) Formation and Derivatives
The structure of this compound, featuring a Boc-protected primary amine, allows for its conversion into various urea derivatives. These transformations typically proceed through an isocyanate intermediate, which can be generated in situ.
One established method involves treating the Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). This process generates an isocyanate that can be subsequently trapped by a variety of amines to produce nonsymmetrical and symmetrical disubstituted and trisubstituted ureas in high yields. organic-chemistry.org Another approach utilizes aluminum amide complexes or stoichiometric amounts of trimethylaluminum (B3029685) to facilitate the direct reaction between the carbamate-protected amine and another primary or secondary amine. organic-chemistry.org
More recently, a novel methodology has been developed for the direct conversion of Boc-protected amines into carbamates, thiocarbamates, and ureas using lithium tert-butoxide as the sole base. researchgate.net This method avoids hazardous reagents and metal catalysts and is proposed to proceed through the formation of an isocyanate intermediate that is then attacked by a nucleophile, such as an amine, to yield the corresponding urea. researchgate.net
The primary amide on the carbamoylpropyl side chain also offers a route to urea derivatives through the Hofmann rearrangement. organic-chemistry.org This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org If this intermediate is trapped with an amine or ammonia (B1221849), a substituted urea is formed. organic-chemistry.org For instance, reacting a primary amide with phenyliodine diacetate in the presence of an ammonia source can generate N-substituted ureas through an in-situ Hofmann rearrangement. organic-chemistry.org
Table 1: Synthesis of Urea Derivatives from this compound
| Starting Material | Reagents/Conditions | Intermediate | Product Type | Ref. |
|---|
Functionalization of the Carbamoylpropyl Side Chain
The carbamoylpropyl side chain, along with the Boc-protected amine, provides multiple sites for functionalization through alkylation, acylation, and various transformations of the terminal amide group.
Alkylation and Acylation Reactions
Acylation: The most common acylation pathway involves the Boc-protected α-amino group. A one-pot transformation can be achieved using acyl halide-methanol mixtures, which serve as efficient reagents for the conversion of t-butyl carbamates directly into amides. organic-chemistry.orgorganic-chemistry.org This procedure avoids the isolation of the intermediate amine by first cleaving the Boc group and then acylating the newly freed amine in the same reaction vessel. organic-chemistry.org This method is noted for its efficiency, faster reaction times, and high yields compared to previous techniques. organic-chemistry.org
Alkylation: N-alkylation can potentially occur at the carbamate nitrogen or the primary amide nitrogen. While direct alkylation of the carbamate nitrogen is less common, reports show that carbamate derivatives of α-amino acids can undergo N-methylation without racemization when treated with tert-butyl perbenzoate in the presence of a copper(II) catalyst. researchgate.net It is also possible to perform selective alkylation on Boc-derivatives of primary amines. rsc.org
Table 2: Alkylation and Acylation Reactions
| Reaction Type | Target Site | Reagents/Conditions | Product | Ref. |
|---|---|---|---|---|
| Acylation | α-Amino group (after deprotection) | Acyl halide-methanol mixtures | N-Acyl-2-aminobutanamide derivative | organic-chemistry.orgorganic-chemistry.org |
| Alkylation | Carbamate Nitrogen | t-Butyl perbenzoate, Copper(II) octanoate | N-Methyl-N-Boc derivative | researchgate.net |
Computational and Theoretical Studies on Tert Butyl N 1 Carbamoylpropyl Carbamate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For tert-butyl N-(1-carbamoylpropyl)carbamate, these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio techniques such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory.
A primary goal of these calculations would be to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This would provide precise data on bond lengths, bond angles, and dihedral angles. While specific data for the target compound is unavailable, a hypothetical table of optimized geometric parameters is presented below to illustrate the expected output of such a study.
Table 1: Hypothetical Optimized Geometric Parameters for this compound *
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbamate) | ~1.23 Å |
| C-N (carbamate) | ~1.35 Å | |
| C=O (amide) | ~1.24 Å | |
| C-N (amide) | ~1.33 Å | |
| Bond Angle | O-C-N (carbamate) | ~125° |
| C-N-C (backbone) | ~118° | |
| Dihedral Angle | H-N-C-C (propyl) | Variable (conformer dependent) |
Note: These values are illustrative and based on typical parameters for similar functional groups.
Electronic structure analysis would yield insights into the molecule's reactivity and properties. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and electronic transitions. Additionally, calculations of the electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be of particular interest for structural elucidation.
These predictions are typically carried out using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While no specific predicted NMR data exists for this compound, research on other molecules has shown that such predictions can achieve high accuracy, often with errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts when appropriate computational methods are used. nih.gov
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound *
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=O (carbamate) | ~155 | - | - |
| C(CH₃)₃ | ~80 | - | - |
| C(CH₃)₃ | ~28 | CH₃ | ~1.4 |
| CH (α-carbon) | ~55 | CH | ~4.0 |
| C=O (amide) | ~175 | - | - |
| CH₂ (propyl) | ~30 | CH₂ | ~1.8 |
| CH₃ (propyl) | ~11 | CH₃ | ~0.9 |
| NH (carbamate) | - | NH | ~5.5 |
| NH₂ (amide) | - | NH₂ | ~7.0, ~7.5 |
Note: These values are estimations and would vary based on the computational method and the specific conformation of the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.
For example, the formation of the carbamate (B1207046) group could be modeled to understand the reaction pathway and the role of any catalysts. By mapping the potential energy surface of the reaction, stationary points such as reactants, intermediates, transition states, and products can be identified. The calculated energy barriers would provide information on the reaction kinetics. While no such studies have been published for this specific compound, computational investigations into the mechanisms of similar reactions, such as the palladium-catalyzed formation of other carbamates, have been conducted. mdpi.com
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.
This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, from which the low-energy conformers (local minima) can be identified. The relative energies of these conformers determine their populations at a given temperature, according to the Boltzmann distribution.
For this compound, key rotations would be around the C-N bonds of the carbamate and amide groups, as well as the C-C bonds of the propyl chain. The bulky tert-butyl group would likely impose significant steric constraints, influencing the preferred conformations. Understanding the conformational preferences is crucial as they can significantly impact the molecule's physical properties and biological activity.
Applications of Tert Butyl N 1 Carbamoylpropyl Carbamate As a Versatile Synthetic Intermediate
Role in Amino Acid and Peptide Chemistry
In the realm of peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence without unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, temporarily masking the nucleophilicity of the α-amino group of amino acids and their derivatives, such as tert-butyl N-(1-carbamoylpropyl)carbamate. nbinno.comnih.govseplite.com This protection allows the carboxyl group (or in this case, the carbamoyl (B1232498) group) to undergo reactions, like amide bond formation, in a controlled manner.
The Boc group is particularly valued in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides for research and therapeutic purposes. iris-biotech.de In a typical Boc-based SPPS cycle, an N-Boc protected amino acid is anchored to a solid support. The Boc group is then removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose a free amino group. peptide.com The next N-Boc protected amino acid is then coupled to this newly freed amine using a coupling reagent. bachem.com This cycle of deprotection and coupling is repeated to build the peptide chain. seplite.com this compound, as a Boc-protected amino amide, can be envisioned as a component in the synthesis of peptide fragments or as a starting point for more complex peptide structures where a C-terminal amide is required. The Boc protecting group ensures that the α-amino group does not interfere with the desired coupling reactions. nbinno.com
The stability of the Boc group under various conditions, coupled with its straightforward removal, makes it a reliable choice for multi-step syntheses. nih.gov Its application simplifies the synthetic process, leading to higher yields and purities of the final peptide products. nbinno.com Furthermore, Boc-protected amino acid derivatives are instrumental in the synthesis of non-standard peptides, including those containing β-amino acids, which are of interest for their unique conformational properties and resistance to enzymatic degradation. nih.gov
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolidines)
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. mdpi.comrsc.org this compound serves as a valuable acyclic precursor for the stereoselective synthesis of important heterocyclic rings like pyrrolidines and pyrroles. The Boc-protected amine and the adjacent functionalities provide the necessary handles for intramolecular cyclization reactions.
The synthesis of pyrrolidine (B122466) rings, for instance, can be achieved from acyclic compounds through various cyclization strategies. nih.govresearchgate.net Methods such as intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in-situ generated arynes have been developed for the synthesis of complex benzazepine structures, showcasing a pathway where a protected amine is crucial for the cyclization step. researchgate.net Similarly, acid-promoted cyclization of N-carbamate-protected amino alcohols provides an efficient route to pyrrolidines. organic-chemistry.org The carbamoyl group in this compound can potentially be reduced to a primary alcohol, setting up the molecule for such cyclization pathways. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs. enamine.net
Furthermore, tert-butyl carbamate (B1207046) itself has been utilized in one-pot, three-component syntheses to create tetrasubstituted NH pyrroles. mdpi.com These reactions demonstrate the utility of the Boc-amine functionality in constructing the pyrrole (B145914) ring. By analogy, derivatives like this compound could be employed in similar multicomponent reactions to generate highly functionalized pyrroles. The synthesis of pyrrolidine derivatives from acyclic precursors is a key strategy in the creation of bioactive compounds, including potential anticancer and antidiabetic drugs. nih.gov
Table 1: Synthesis of Pyrrolidine Derivatives from Acyclic Precursors
| Starting Material Type | Reaction/Key Step | Product Type | Reference |
| γ-(N-Boc-amino) alkenes | Pd-catalyzed reaction with aryl bromides | N-Boc-protected pyrrolidines | organic-chemistry.org |
| N-carbamate-protected amino alcohols | Acid-promoted cyclization via orthoester activation | Pyrrolidines and Piperidines | organic-chemistry.org |
| Acyclic amino alcohol | Cyclization using NaH in DMF | Boc-protected pyrrolidine | nih.gov |
| N-Boc protected amine | Intramolecular nucleophilic addition to arynes | 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines | researchgate.net |
Building Block for Complex Natural Products and Bioactive Molecules
The structural features of this compound make it an attractive starting material for the total synthesis of natural products and other bioactive molecules. nih.gov The Boc-protected amine allows for its incorporation into larger molecular frameworks while preventing unwanted reactivity. The chirality at the α-carbon and the functional handles—the carbamoyl group and the ethyl side chain—provide opportunities for diverse synthetic transformations.
A prominent example of the utility of closely related N-Boc amino acid derivatives is in the synthesis of the antiepileptic drug Lacosamide. google.com The synthesis of this drug often involves (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide as a key intermediate, which is derived from N-Boc-D-serine. google.comepo.org This highlights a strategy where an N-Boc protected amino amide is a central building block for a commercially significant pharmaceutical. The synthesis proceeds by coupling N-Boc-D-serine with benzylamine (B48309), followed by O-methylation. google.comjustia.com This approach underscores the value of using such protected amino acid derivatives to construct bioactive molecules with high enantiomeric purity. epo.org
Furthermore, Boc-protected amino acids are frequently employed in the synthesis of complex marine natural products, which are a rich source of novel therapeutic agents. mdpi.comnih.govmdpi.com These syntheses often involve intricate coupling steps where the Boc group plays a crucial role in ensuring the desired outcome. researchgate.net The ability to selectively deprotect the amine allows for late-stage functionalization, a key strategy in creating analogues of natural products to optimize their biological activity.
Synthesis of Specialized Chemical Probes and Tags
Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function, the identification of drug targets, and the elucidation of disease mechanisms. The modular nature of many chemical probes, which typically consist of a ligand, a reactive group, and a reporter tag, makes them amenable to synthesis from versatile building blocks like this compound.
The Boc-protected amine of this compound can serve as an attachment point for a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, after deprotection. Alternatively, the carbamoyl group or the ethyl side chain could be modified to incorporate a reactive group for covalent labeling of a target protein. This modular approach allows for the rapid generation of a library of probes with diverse functionalities. researchgate.net
A specific application lies in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core with various substituents that dictate potency and selectivity. N-Boc protected amines are used as key intermediates in the synthesis of these inhibitors. nih.govresearchgate.net For instance, 3-amino-1H-pyrazole-based kinase inhibitors have been synthesized where Boc-protected amines are coupled to the core structure to explore structure-activity relationships. nih.gov The Boc group's influence on the molecule's properties can be studied by its removal or replacement with other functionalities. nih.gov The synthesis of such probes allows for the exploration of complex biological pathways and the identification of new therapeutic targets.
Development of Unsymmetrical Urea (B33335) and Carbamate Derivatives
Unsymmetrical ureas are a prevalent structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.comrsc.org The synthesis of these compounds can be challenging, but methods utilizing Boc-protected amines as precursors have proven to be highly effective. researchgate.net this compound can serve as an excellent starting material for generating unsymmetrical ureas.
The general strategy involves the in-situ generation of an isocyanate from the Boc-protected amine. researchgate.netrsc.org This is typically achieved by treating the Boc-amine with a combination of reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). rsc.org The resulting isocyanate is highly reactive and readily couples with a wide variety of primary or secondary amines to furnish the desired unsymmetrical urea in high yield. This one-pot procedure is mild, efficient, and compatible with a broad range of functional groups. researchgate.net
Similarly, the Boc-protected amine can be a precursor for the synthesis of other carbamate derivatives. Various methodologies exist for carbamate synthesis, including reactions with activated mixed carbonates or through Curtius rearrangement of acyl azides. nih.govorganic-chemistry.org These methods allow for the introduction of different alkyl or aryl groups onto the carbamate nitrogen, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The conversion of carbamates to ureas can also be achieved directly using aluminum amides, providing another route to these valuable compounds.
Table 2: Synthesis of Unsymmetrical Ureas from Boc-Protected Amines
| Boc-Amine Substrate | Amine Coupling Partner | Reagents | Product | Yield | Reference |
| N-Boc-benzylamine | 4-Methoxybenzylamine | 2-Chloropyridine, Tf₂O, CH₂Cl₂ | 1-Benzyl-3-(4-methoxybenzyl)urea | 96% | researchgate.net |
| N-Boc-aniline | Pyrrolidine | 2-Chloropyridine, Tf₂O, CH₂Cl₂ | 1-Phenyl-3-(pyrrolidin-1-yl)urea | 89% | researchgate.net |
| N-Boc-allylamine | Benzylamine | 2-Chloropyridine, Tf₂O, CH₂Cl₂ | 1-Allyl-3-benzylurea | 91% | researchgate.net |
| Benzamide | Isopropylamine | PhI(OAc)₂, K₃PO₄, 1,2-DCE | 1-Isopropyl-3-phenylurea | 65% | mdpi.com |
Future Research Directions and Emerging Trends for Tert Butyl N 1 Carbamoylpropyl Carbamate in Organic Synthesis
Novel Synthetic Methodologies
The development of innovative and efficient methods for the synthesis of tert-butyl N-(1-carbamoylpropyl)carbamate and its analogues is a key area of future research. While established methods for N-Boc protection are robust, the focus is shifting towards greener, more atom-economical, and scalable processes.
Exploration of novel catalytic systems for N-tert-butoxycarbonylation is another promising avenue. While traditional methods often rely on stoichiometric amounts of reagents, the development of highly active and selective catalysts, such as those based on earth-abundant metals, could lead to more cost-effective and sustainable syntheses. rsc.org The investigation of solvent-free or aqueous reaction conditions for the synthesis of N-Boc protected amines also represents a significant step towards more environmentally friendly processes. researchgate.net
Advanced Catalytic Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored for their potential in advanced catalytic applications. The inherent chirality and functionality of the molecule make it an attractive scaffold for the design of novel organocatalysts.
Future research is expected to focus on the development of multifunctional organocatalysts derived from this compound. The presence of both a carbamate (B1207046) and a primary amide group provides opportunities for creating catalysts that can engage in multiple non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of a reaction. These catalysts could find applications in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions.
Furthermore, the exploration of this molecule as a ligand in transition metal catalysis is a burgeoning area of interest. The nitrogen and oxygen atoms within the molecule can act as coordination sites for metal centers, potentially leading to the development of novel chiral catalysts for a variety of cross-coupling and C-H functionalization reactions. The ability to fine-tune the steric and electronic properties of the ligand by modifying the core structure of this compound could enable the synthesis of highly selective and active catalysts for challenging transformations.
Integration with Flow Chemistry and Automation
The integration of synthetic processes with continuous flow technology and automation is a major trend in modern organic chemistry, offering advantages in terms of safety, efficiency, and scalability. The synthesis and application of this compound are well-suited for adaptation to these advanced manufacturing platforms.
Future research in this area will likely focus on the development of continuous flow processes for the synthesis of this compound and its derivatives. thieme-connect.dedurham.ac.uk This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to streamline the synthesis and purification processes. durham.ac.uk Flow chemistry can also enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters, leading to improved yields and selectivities. chimia.ch
Moreover, the use of automated flow systems for the synthesis of peptides and other amide-containing molecules incorporating this compound is a promising direction. nih.gov Automated platforms can significantly accelerate the synthesis of compound libraries for drug discovery and materials science applications. The ability to perform multi-step syntheses in a continuous and automated fashion will be a key driver for the adoption of this technology. durham.ac.uk
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Typically hours to days | Minutes to hours |
| Scalability | Challenging | Readily scalable |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, enhanced safety |
| Process Control | Limited | Precise control over temperature, pressure, and mixing |
| Reproducibility | Can be variable | High |
Exploration of New Chemical Transformations and Derivatizations
The rich chemical functionality of this compound provides a platform for the exploration of new chemical transformations and the synthesis of novel derivatives with unique properties and applications.
Future research is expected to uncover novel reactions that selectively target the different functional groups within the molecule. For instance, the development of new methods for the selective functionalization of the primary amide group in the presence of the carbamate would open up new avenues for derivatization. This could lead to the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.
The transformation of the N-Boc protected amide moiety into other functional groups is another area of active investigation. For example, recent studies have shown that N-Boc amides can be transformed into valuable β-ketoamides using organoboron reagents. researchgate.net Exploring similar transformations with this compound could lead to the synthesis of novel chiral building blocks. Furthermore, the development of methods for the selective cleavage of one of the Boc groups in di-Boc protected amines suggests that similar selective deprotection strategies could be applied to related structures, offering a route to differentially protected amino amides. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for tert-butyl N-(1-carbamoylpropyl)carbamate, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves nucleophilic substitution between tert-butyl carbamate derivatives and activated carbonyl intermediates. For example, in analogous compounds (e.g., tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate), the reaction proceeds by dissolving reactants in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack. Slow evaporation from mixed solvents (e.g., EtOH/CH₃CN) is used for crystallization .
- Optimization : Varying solvent polarity, temperature (40–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl) can improve yields. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS) and refinement using SHELXL. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed using Olex2 or Mercury .
- Software :
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for small molecules .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in this compound influence its supramolecular assembly and biological activity?
- Analysis : In related compounds (e.g., tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate), bifurcated hydrogen bonds (e.g., N–H⋯O=C) stabilize dimeric or chain-like structures (R₂²(10) motifs). These interactions enhance crystal packing and may correlate with bioactivity (e.g., CDC25 phosphatase inhibition) by mimicking substrate binding .
- Experimental Validation : Replace hydrogen-bond donors (e.g., –NH groups) with non-polar substituents and compare bioactivity using enzymatic assays.
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Disordered Solvents : Use SQUEEZE in PLATON to model electron density from disordered solvent regions .
- Twinning : For twinned crystals (common in high-symmetry space groups), refine using HKLF5 format in SHELXL and apply twin law matrices (e.g., two-component merohedral twinning) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the anticancer potential of this compound derivatives?
- Methodology :
Core Modifications : Synthesize analogs with varied substituents (e.g., fluorophenyl, thiazole) to assess electronic/steric effects.
Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify binding motifs .
Pharmacophore Mapping : Use Schrödinger’s Phase to align active conformers and identify critical hydrogen-bond acceptors .
Data-Driven Research Challenges
Q. How can researchers reconcile discrepancies between computational predictions and experimental crystallographic data for hydrogen-bond geometries?
- Approach :
- Perform DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to optimize hydrogen-bond distances/angles.
- Compare with SCXRD data (e.g., N–H⋯O distances ~2.8–3.0 Å in ). Deviations >0.1 Å suggest lattice strain or dynamic effects .
- Tools : Mercury’s "Contacts" module quantifies non-covalent interactions and overlays computational/experimental models .
Q. What advanced crystallization techniques improve phase purity for this compound derivatives?
- Techniques :
- Seeding : Introduce microcrystals to induce controlled nucleation.
- Anti-Solvent Diffusion : Gradually add hexane to a saturated DCM solution to reduce solubility.
- Temperature Cycling : Alternate between 4°C and room temperature to anneal crystal defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
